molecular formula C9H14BNO4 B015740 N-Boc-2-吡咯硼酸 CAS No. 135884-31-0

N-Boc-2-吡咯硼酸

货号 B015740
CAS 编号: 135884-31-0
分子量: 211.03 g/mol
InChI 键: ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Boc-2-pyrroleboronic acid and related compounds often involves asymmetric deprotonation processes using specific reagents like s-BuLi/(−)-sparteine or palladium-catalyzed α-arylation techniques. These methods provide high enantioselectivity and yields, making them efficient routes for producing N-Boc-2-pyrroleboronic acid derivatives (Wu, Lee, & Beak, 1996) (Campos, Klapars, Waldman, Dormer, & Chen, 2006).

Molecular Structure Analysis

The molecular structure of N-Boc-2-pyrroleboronic acid involves a boronic acid moiety attached to the 2-position of a pyrrole ring, protected by a Boc (tert-butoxycarbonyl) group. This structural feature is crucial for its reactivity and interaction with other chemical species, as seen in studies involving N-[tris(pentafluorophenyl)borane]-5H-pyrrole and related complexes, demonstrating unique N-to-C hydrogen shifts and restricted rotation around B-N and B-C bonds (Guidotti, Camurati, Focante, Angellini, Moscardi, Resconi, Leardini, Nanni, Mercandelli, Sironi, Beringhelli, & Maggioni, 2003).

Chemical Reactions and Properties

N-Boc-2-pyrroleboronic acid undergoes various chemical reactions, including lithiation-substitution processes that allow the introduction of diverse substituents at the 2-position of the pyrrole ring, facilitating the synthesis of compounds with a quaternary stereocenter. These reactions are highly enantioselective and yield significant pharmaceutical relevance (Sheikh, Leonori, Barker, Firth, Campos, Meijer, O’Brien, & Coldham, 2012).

科学研究应用

  1. 天然产物合成:N-Boc 吡咯的部分还原提供了二取代吡咯啉的有效和选择性途径,有助于天然产物合成(Donohoe 和 Thomas,2007)

  2. 手性肽核酸的合成:已经合成了带有核碱基残基的 N-Boc-α-氨基酸,为手性肽核酸 (PNA) 提供了有用的构建模块,手性肽核酸是生物技术领域的一个兴趣点(Lenzi、Reginato 和 Taddai,1995)

  3. 复杂分子的全合成:对映选择性钯催化的 N-Boc 吡咯烷的 α-芳基化实现了复杂分子的全合成,如 (R)-crispine A 和 (S)-nicotine(Barker 等,2011)

  4. 开环聚合:硼酸(一种衍生物)作为开环聚合 ε-己内酯的无金属生物催化剂,导致重要聚合物的产生(Ren 等,2015)

  5. 功能化吡咯烷的合成:对映选择性 Pd 催化的 N-Boc-吡咯烷的 α-芳基化允许有效制备功能化的 2-芳基-N-Boc-吡咯烷,这在药物化学中很重要(Campos 等,2006)

  6. 环境应用:源自硼酸的 N 掺杂 (BiO)2CO3 空心微球有效地从空气中去除氮氧化物,为长期空气净化提供了高稳定性和效率(Dong 等,2013)

  7. 结合亲和性研究:硼酸的结构及其对二醇的 pH 依赖性结合亲和力在生物材料应用中至关重要(Brooks、Deng 和 Sumerlin,2018)

  8. 氨基酸酯的有效合成:叔丁基氟碳酸酯 (Boc-F) 用于合成 N 保护氨基酸的叔丁基酯,这在肽合成中很重要(Loffet 等,1989)

  9. 可见光光催化:N 掺杂 (BiO)(2)CO(3) 层次微球显示出优异的可见光光催化活性,有利于环境污染控制(Dong 等,2012)

  10. 有机化合物的有效合成:已经开发出一种合成 N-Boc-2-叔丁基二甲基硅氧基吡咯 (TBSOP) 的高效可扩展工艺,这在工业规模的有机合成中很重要(Tian、Rasmussen 和 Wittenberger,2002)

属性

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370212
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135884-31-0
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of anhydrous diisopropylamine (3.35 mL, 23.9 mmol) was prepared in 100 mL of anhydrous THF and cooled at −78° C. A solution of 2.5 M of n-butyllithium (10.5 mL, 26.3 mmol) was slowly added to the THF solution over 10 minutes. The resulting mixture was stirred at −78° C. for 15 minutes and was then warmed to 0° C. for 15 minutes. The resulting mixture was cooled again at −78° C. and the tert-butyl 1-pyrrole carboxylate (73) (4.00 mL, 23.9 mmol) was added. The resulting solution was stirred for 1 hour at −78° C. and trimethyl borate (2.70 mL, 23.9 mmol) was added. The resulting solution was allowed to warm up to room temperature overnight. 20 mL of dilute HCl (0.25N) was added to the room temperature solution, which was stirred at room temperature for 15 minutes. The THF was removed under reduced pressure. The residue was extracted with diethyl ether (3×100 mL). The organic layer was dried over sodium sulfate, filtered and then concentrated in vacuo. Trituration with hexane (10 mL) and filtration gave the Compound 8 as beige solid (2.56 g, 51%). 1H NMR (500 MHz, CDCl3): δ (ppm), 7.71 (s, 2H); 7.48 (t, 1H, J=2 Hz); 7.15 (t, 1H, J=1.8 Hz); 6.29 (t, 1H, J=3.1 Hz); 1.65 (3, 9H). 13C NMR (500 MHz, CDCl3): δ (ppm), 153.22; 129.67; 127.92; 112.96; 86.47; 28.84.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

n-Butyllithium (29 ml of a 1.6M solution in hexane, 47.4 mmol) was added dropwise over 10 minutes to a solution of 2,2,6,6-tetramethylpiperidine (6.7 g, 47.4 mmol) in THF (175 ml) cooled to −78° C. A solution of 1-t-butoxycarbonylpyrrole (8.19 g, 49 mmol) in THF (25 ml) was added and the mixture was maintained below −70° C. The reaction mixture was stirred for 1.5 hours at −78° C. and tri-isopropyl borate (17 g, 90 mmol) was added. The reaction mixture was then allowed to warm to ambient temperature over 1 hour. The mixture was diluted with ether (500 ml) and washed with 1M potassium hydrogen sulphate solution (100 ml×3), 1M sodium hydrogen carbonate solution (100 ml×2) and brine (100 ml). The ether phase was dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash column chromatography eluting with isohexanes/ethyl acetate (a gradient from 100/0 to 50/50) to give the 1-t-butoxycarbonylpyrrol-2-ylboronic acid (4.05 g, 43%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-pyrroleboronic acid
Reactant of Route 2
N-Boc-2-pyrroleboronic acid
Reactant of Route 3
Reactant of Route 3
N-Boc-2-pyrroleboronic acid
Reactant of Route 4
N-Boc-2-pyrroleboronic acid
Reactant of Route 5
N-Boc-2-pyrroleboronic acid
Reactant of Route 6
Reactant of Route 6
N-Boc-2-pyrroleboronic acid

Q & A

Q1: How is N-Boc-pyrrole-2-boronic acid utilized in synthetic chemistry?

A: N-Boc-pyrrole-2-boronic acid is primarily used in Suzuki-Miyaura coupling reactions [, , , , ]. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl halides. This makes it a powerful tool for building complex molecules containing the pyrrole moiety, which is frequently found in natural products and pharmaceuticals.

Q2: Can you provide examples of specific molecules synthesized using N-Boc-pyrrole-2-boronic acid?

A2: Certainly! Researchers have employed N-Boc-pyrrole-2-boronic acid in the total synthesis of several biologically active molecules. Some notable examples include:

  • Ageladine A: This marine metabolite, isolated from the sponge Agelas nakamurai, exhibits angiogenesis inhibitory activity. Two independent research groups successfully synthesized Ageladine A using a Suzuki-Miyaura coupling involving N-Boc-pyrrole-2-boronic acid as a key step [, ].
  • Indolizino[3,4,5-ab]isoindoles: This class of compounds was synthesized using a two-step procedure, with the initial step involving a Suzuki-coupling reaction between N-Boc-pyrrole-2-boronic acid and the corresponding 1,2-dibromobenzene [].

Q3: What makes N-Boc-pyrrole-2-boronic acid particularly suitable for these reactions?

A3: The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the pyrrole ring serves two crucial roles:

    Q4: Are there any studies examining the photophysical properties of molecules derived from N-Boc-pyrrole-2-boronic acid?

    A: Yes, researchers have investigated the optical properties of compounds synthesized using N-Boc-pyrrole-2-boronic acid. For instance, pyrrolylquinoline-BF2 and BPh2 BODIPY-type analogues were synthesized, and their photophysical properties were analyzed using experimental techniques and DFT quantum chemical calculations []. These studies revealed interesting insights into the absorption, emission, and electronic properties of these compounds, highlighting their potential applications in areas like fluorescence sensing and imaging.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。